molecular formula C25H22N2O3 B4306149 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one

4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one

Cat. No. B4306149
M. Wt: 398.5 g/mol
InChI Key: DNBUWXULNGLMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one, also known as GSK-3β inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to inhibit glycogen synthase kinase-3 beta (GSK-3β), which is an enzyme that plays a crucial role in various biological processes, including cell signaling, gene expression, and cell division.

Scientific Research Applications

4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one has been extensively studied for its potential applications in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia by inhibiting 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ. In oncology, 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ inhibition has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In immunology, 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ inhibition has been shown to modulate the immune response and reduce inflammation.

Mechanism of Action

4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one inhibits 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ by binding to the ATP-binding site of the enzyme. 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ inhibition by 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell proliferation, differentiation, and apoptosis. In addition, 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ inhibition has been shown to improve cognitive function and memory, reduce inflammation, and sensitize cancer cells to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one in lab experiments is its specificity for 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments.

Future Directions

There are several future directions for the research on 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one. One direction is to further investigate its potential applications in neuroscience, oncology, and immunology. Another direction is to develop more potent and selective 4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-oneβ inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.

properties

IUPAC Name

4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-24-27(16-15-19-17-26-22-14-8-7-13-21(19)22)25(29,20-11-5-2-6-12-20)23(30-24)18-9-3-1-4-10-18/h1-14,17,23,26,29H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBUWXULNGLMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N(C(=O)O2)CCC3=CNC4=CC=CC=C43)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
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4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
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4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
Reactant of Route 5
4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
Reactant of Route 6
4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one

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